Thermal Stability and Solid-State Properties: A Direct Comparison with N1,N3-Dimethyl and Unsubstituted Analogs
The melting point of 1-Ethyl-5-trifluoromethyl uracil (259–260 °C) [1] is dramatically higher than that of its N1,N3-dimethyl analog (1,3-dimethyl-5-trifluoromethyluracil, ~120–130 °C) and is slightly elevated relative to the parent 5-trifluoromethyluracil (245–246 °C) . This indicates a significantly more robust crystal lattice, potentially due to the retention of an N3-H hydrogen bond donor, which is absent in the dimethyl analog.
| Evidence Dimension | Melting Point (Solid-State Thermal Stability) |
|---|---|
| Target Compound Data | 259–260 °C |
| Comparator Or Baseline | 1,3-Dimethyl-5-trifluoromethyluracil: ~120–130 °C; 5-Trifluoromethyluracil: 245–246 °C |
| Quantified Difference | Target compound melts at approximately 130–140 °C higher than the N1,N3-dimethyl analog and ~14 °C higher than the parent. |
| Conditions | Differential Scanning Calorimetry (DSC) or capillary melting point determination, as reported in synthesis and vendor documentation. |
Why This Matters
Higher melting point correlates with greater thermal stability and potentially improved long-term storage and handling characteristics, which is a critical differentiator for compound management and formulation in procurement.
- [1] Synthesis of 1-ethyl-5-trifluoromethyl uracil. US Patent US08334295B2, 2012. View Source
